REACTION_CXSMILES
|
OC[C:3]1[CH:7]=[CH:6][S:5][C:4]=1[CH2:8][CH2:9]O.C(N(C(C)C)CC)(C)C.S(Cl)([Cl:23])(=O)=O.Cl[CH2:26][Cl:27]>>[Cl:23][CH2:9][CH2:8][C:4]1[S:5][CH:6]=[CH:7][C:3]=1[CH2:26][Cl:27]
|
Name
|
compound
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OCC1=C(SC=C1)CCO
|
Name
|
|
Quantity
|
57 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-3 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 30 min at the same temperature and for an hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the resulting mixture was washed twice with 40 mL portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCC=1SC=CC1CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |